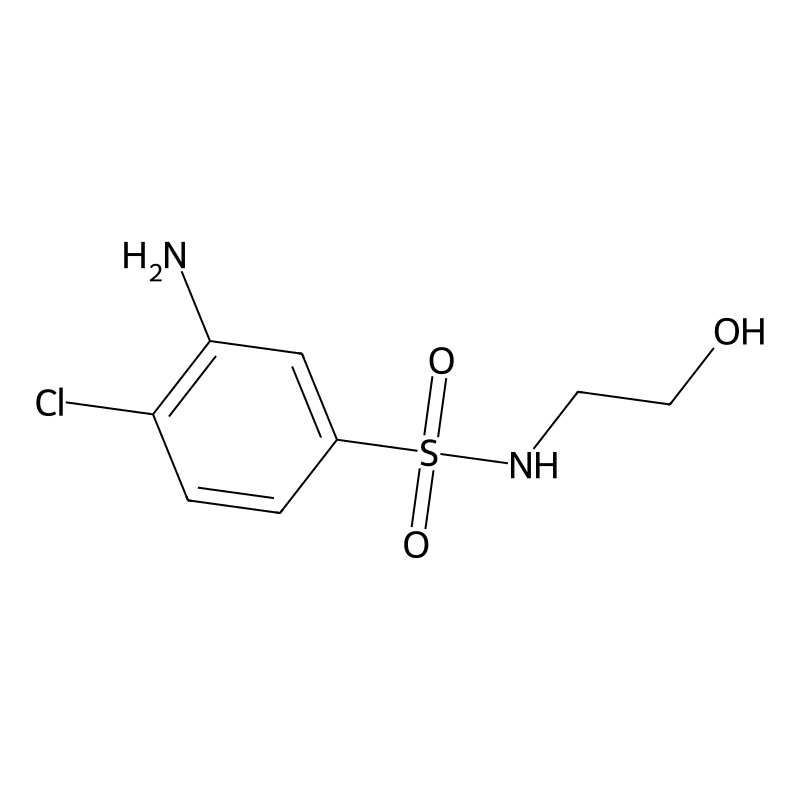

3-Amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide is a chemical compound with the molecular formula and a molecular weight of 250.7 g/mol. It is characterized by the presence of an amino group, a chloro substituent, and a sulfonamide functional group. This compound is often utilized in pharmaceutical research and development due to its potential biological activities and applications in medicinal chemistry. It has a CAS number of 1098363-81-5 and is recognized for its irritant properties, necessitating careful handling during laboratory procedures .

The chemical reactivity of 3-amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide can be attributed to its functional groups:

- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.

- Acid-Base Reactions: The amino group can act as a base, reacting with acids to form salts.

- Formation of Sulfonamides: As a sulfonamide, it can participate in reactions typical for sulfonamides, including acylation and hydrolysis.

These reactions make it versatile for further chemical modifications and synthesis of related compounds.

The synthesis of 3-amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide typically involves:

- Starting Materials: The synthesis begins with the appropriate benzenesulfonamide derivative.

- Chlorination: Introduction of the chloro group can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

- Amination: The amino group can be introduced via nucleophilic substitution or direct amination methods.

- Hydroxyethylation: The final step involves attaching the hydroxyethyl group, which can be accomplished through alkylation methods using ethylene oxide or similar reagents.

These methods allow for the controlled synthesis of the compound with desired purity and yield .

3-Amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide finds applications primarily in pharmaceutical research. Potential applications include:

- Antimicrobial Agents: It may serve as a lead compound for developing new antibiotics.

- Medicinal Chemistry: Its structure provides a basis for synthesizing other biologically active compounds.

- Research Tool: Used in studies exploring sulfonamide derivatives and their biological effects.

The compound's unique properties make it valuable in drug discovery and development processes .

Interaction studies involving 3-amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide focus on its binding affinity to various biological targets. Preliminary studies suggest potential interactions with bacterial enzymes and receptors involved in inflammatory pathways. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic efficacy .

Several compounds share structural similarities with 3-amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide, including:

- Sulfamethoxazole: A widely used antibiotic that also contains a sulfonamide group but lacks the chloro substituent.

- Sulfadiazine: Another sulfonamide antibiotic that differs in its substituent groups but serves as a point of comparison for antimicrobial activity.

- Sulfamethizole: Contains similar functional groups but has different side chains affecting its solubility and biological activity.

Comparison TableCompound Name Structure Features Biological Activity 3-Amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide Amino, chloro, hydroxyethyl, sulfonamide Potential antimicrobial properties Sulfamethoxazole Sulfonamide, methyl group Broad-spectrum antibiotic Sulfadiazine Sulfonamide, pyrimidine ring Antimicrobial Sulfamethizole Sulfonamide, thiazole ring Antimicrobial

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide | Amino, chloro, hydroxyethyl, sulfonamide | Potential antimicrobial properties |

| Sulfamethoxazole | Sulfonamide, methyl group | Broad-spectrum antibiotic |

| Sulfadiazine | Sulfonamide, pyrimidine ring | Antimicrobial |

| Sulfamethizole | Sulfonamide, thiazole ring | Antimicrobial |

This table illustrates how 3-amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide stands out due to its unique combination of functional groups, potentially leading to distinct biological activities compared to other sulfonamides .

The comprehensive spectroscopic characterization of 3-Amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide requires a multi-technique approach to fully elucidate the structural and electronic properties of this complex aromatic sulfonamide derivative. This compound, with the molecular formula C₈H₁₁ClN₂O₃S and molecular weight 250.71 g/mol [1], presents multiple functional groups that contribute distinct spectroscopic signatures across various analytical techniques.

Fourier Transform Infrared Vibrational Mode Assignment and Functional Group Analysis

Fourier Transform Infrared spectroscopy provides crucial information about the vibrational modes and functional group identification in 3-Amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide. The compound exhibits characteristic absorption bands corresponding to its diverse functional groups, including amino, sulfonamide, hydroxyl, and aromatic moieties.

The primary amino group attached to the benzene ring displays two distinct stretching vibrations. The asymmetric nitrogen-hydrogen stretching vibration typically appears in the range of 3500-3400 cm⁻¹, while the symmetric stretch occurs at 3400-3300 cm⁻¹ [2] [3]. These bands are characteristic of primary aromatic amines and provide strong evidence for the presence of the amino functionality. The stretching vibrations of aromatic amino groups are generally found at higher frequencies compared to aliphatic amines due to the aromatic character and reduced electron density on the nitrogen atom [4] [5].

The sulfonamide group contributes several important vibrational modes to the infrared spectrum. The nitrogen-hydrogen stretch of the sulfonamide functionality appears in the region of 3350-3250 cm⁻¹ [2] [3]. This band is typically less intense than the primary amino stretches and may appear as a medium to weak absorption. The sulfonyl group exhibits two prominent stretching vibrations: the asymmetric sulfur-oxygen stretch at 1350-1310 cm⁻¹ and the symmetric stretch at 1180-1140 cm⁻¹ [4] [6]. These bands are characteristically strong and serve as definitive markers for the sulfonamide functionality. The sulfur-nitrogen stretching vibration appears in the range of 930-900 cm⁻¹ and provides additional confirmation of the sulfonamide structure [4] [6].

The hydroxyl group of the 2-hydroxyethyl substituent contributes a broad absorption band in the region of 3550-3200 cm⁻¹ [3]. This broad character results from hydrogen bonding interactions, both intramolecular and intermolecular, which are common in compounds containing hydroxyl functionalities. The carbon-oxygen stretch of the hydroxyl group appears in the range of 1200-1000 cm⁻¹, often overlapping with other vibrational modes in this region.

The aromatic ring system provides several characteristic vibrational modes. The carbon-carbon stretching vibrations of the aromatic ring appear in the range of 1620-1450 cm⁻¹ [3] [5]. The aromatic carbon-hydrogen stretching vibrations occur at 3100-3000 cm⁻¹, while the aromatic carbon-hydrogen bending modes appear in the complex fingerprint region between 1300-1000 cm⁻¹ [3]. The substitution pattern of the benzene ring, specifically the 1,2,4-trisubstitution pattern, produces characteristic bands in the region of 850-750 cm⁻¹.

The chlorine substitution on the aromatic ring influences several vibrational modes. The carbon-chlorine stretch typically appears as a medium intensity band in the range of 800-600 cm⁻¹. Additionally, the chlorine substitution affects the aromatic carbon-carbon stretching frequencies and the out-of-plane bending modes of the aromatic hydrogen atoms.

The aliphatic portion of the molecule, specifically the ethylene bridge between the sulfonamide nitrogen and the hydroxyl group, contributes carbon-hydrogen stretching vibrations in the range of 2980-2850 cm⁻¹. The carbon-nitrogen stretching vibration of the ethylene bridge appears in the region of 1340-1250 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies

| Functional Group | Expected Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| N-H asymmetric stretch (amino) | 3500-3400 | ν(NH₂) asymmetric |

| N-H symmetric stretch (amino) | 3400-3300 | ν(NH₂) symmetric |

| N-H stretch (sulfonamide) | 3350-3250 | ν(NH-SO₂) |

| O-H stretch (hydroxyl) | 3550-3200 (broad) | ν(OH) |

| C-H stretch (aromatic) | 3100-3000 | ν(C-H) aromatic |

| C-H stretch (aliphatic) | 2980-2850 | ν(C-H) methylene |

| Aromatic C=C stretch | 1620-1450 | ν(C=C) aromatic |

| S=O asymmetric stretch | 1350-1310 | νas(SO₂) |

| S=O symmetric stretch | 1180-1140 | νs(SO₂) |

| C-N stretch | 1340-1250 | ν(C-N) |

| S-N stretch | 930-900 | ν(S-N) |

| Aromatic C-H bending | 1300-1000 | δ(C-H) aromatic |

| C-O stretch | 1200-1000 | ν(C-O) |

| Aromatic substitution pattern | 850-750 | Substitution bands |

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 3-Amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide through the analysis of both proton and carbon-13 chemical environments. The compound presents a complex NMR spectrum due to the presence of multiple functional groups and the asymmetric nature of the molecule.

In the proton NMR spectrum, the aromatic region displays three distinct proton signals corresponding to the substituted benzene ring. The proton at position 2 (ortho to the amino group and meta to the chlorine) appears as a doublet in the range of 7.0-7.5 ppm [7]. This signal shows coupling to the adjacent proton at position 6 with a typical ortho coupling constant of approximately 8 Hz. The proton at position 5 (meta to the amino group and ortho to the chlorine) exhibits a doublet of doublets in the range of 6.8-7.2 ppm, resulting from coupling to both adjacent aromatic protons with different coupling constants [7] [8]. The proton at position 6 (ortho to both the amino and sulfonamide groups) appears as a doublet in the range of 7.6-8.0 ppm, showing the characteristic downfield shift associated with electron-withdrawing groups.

The amino protons appear as a broad singlet in the range of 5.0-6.5 ppm [7] [9]. The broadening results from rapid exchange with trace water in the solvent and quadrupolar relaxation effects from the nitrogen nucleus. In deuterated dimethyl sulfoxide, these protons typically appear more downfield (around 6.0-6.5 ppm) compared to chloroform solutions due to hydrogen bonding interactions with the solvent [7].

The sulfonamide proton presents as a triplet in the range of 6.0-8.0 ppm [10] [9]. The triplet multiplicity arises from coupling to the adjacent methylene protons of the ethyl chain. The exact chemical shift depends on the hydrogen bonding environment and solvent system employed. In strongly hydrogen-bonding solvents like dimethyl sulfoxide, this proton appears more downfield due to enhanced hydrogen bonding interactions.

The aliphatic portion of the molecule provides two distinct methylene signals. The methylene protons directly attached to the sulfonamide nitrogen (α-position) appear as a quartet in the range of 3.0-3.5 ppm [9]. The quartet multiplicity results from coupling to the adjacent methylene protons with a typical vicinal coupling constant of approximately 6-7 Hz. The methylene protons adjacent to the hydroxyl group (β-position) appear as a triplet in the range of 3.6-4.0 ppm, showing the expected deshielding effect of the electronegative oxygen atom.

The hydroxyl proton appears as a broad singlet in the range of 4.5-5.5 ppm [9] [11]. The chemical shift and line width of this signal are highly dependent on concentration, temperature, and solvent conditions due to rapid exchange processes. In the presence of deuterium oxide, this signal disappears, confirming its assignment to the exchangeable hydroxyl proton.

Carbon-13 NMR spectroscopy provides complementary structural information. The aromatic carbon atoms exhibit chemical shifts in the range of 110-160 ppm, with the quaternary carbons appearing furthest downfield [12] [13]. The carbon bearing the amino group typically appears around 145-150 ppm, while the carbon bearing the chlorine substituent appears around 130-135 ppm. The carbon bearing the sulfonamide group exhibits a characteristic shift around 135-140 ppm.

The aliphatic carbon atoms appear in the upfield region of the spectrum. The methylene carbon directly attached to the sulfonamide nitrogen appears around 42-45 ppm, while the methylene carbon bearing the hydroxyl group appears around 60-65 ppm, showing the typical deshielding effect of the electronegative oxygen atom.

Table 2: Expected ¹H NMR Spectroscopic Data

| Proton Position | Chemical Shift Range (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2 (aromatic) | 7.0-7.5 | doublet | 1H |

| H-5 (aromatic) | 6.8-7.2 | doublet of doublets | 1H |

| H-6 (aromatic) | 7.6-8.0 | doublet | 1H |

| NH₂ (amino) | 5.0-6.5 | broad singlet | 2H |

| NH (sulfonamide) | 6.0-8.0 | triplet | 1H |

| CH₂ (α to nitrogen) | 3.0-3.5 | quartet | 2H |

| CH₂ (β to nitrogen) | 3.6-4.0 | triplet | 2H |

| OH (hydroxyl) | 4.5-5.5 | broad singlet | 1H |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and fragmentation behavior of 3-Amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide. The molecular ion peak appears at m/z 250, corresponding to the molecular formula C₈H₁₁ClN₂O₃S [1]. However, like many organic compounds containing labile functional groups, the molecular ion peak may be of relatively low intensity due to extensive fragmentation.

The fragmentation pattern of this compound follows predictable pathways based on the stability of the resulting fragments and the presence of heteroatoms that can stabilize positive charges. The initial fragmentation often involves the loss of small neutral molecules from the molecular ion, followed by more extensive rearrangements and fragmentations.

One of the primary fragmentation pathways involves the loss of the hydroxyl group (OH) from the molecular ion, resulting in a fragment at m/z 233. This loss occurs readily due to the weakness of the carbon-oxygen bond and the formation of a stabilized carbocation. The resulting fragment retains the aromatic ring system and the sulfonamide functionality, making it a relatively stable species.

A significant fragmentation pathway involves the loss of the entire 2-hydroxyethyl chain (CH₂CH₂OH) from the molecular ion, producing a fragment at m/z 205 [14] [15]. This fragmentation occurs through cleavage of the nitrogen-carbon bond connecting the sulfonamide nitrogen to the ethyl chain. The resulting fragment corresponds to the 3-amino-4-chlorobenzenesulfonamide structure, which represents a stable aromatic sulfonamide ion.

Further fragmentation can occur through the loss of the amino group substituted ethylene chain (NHCH₂CH₂OH) from the molecular ion, yielding a fragment at m/z 188. This fragmentation represents a more extensive rearrangement and results in the formation of a chlorobenzenesulfonic acid-derived fragment.

The aromatic region of the molecule can undergo independent fragmentation to produce characteristic aromatic fragment ions. The benzenesulfonyl cation appears at m/z 159, formed through cleavage of the carbon-sulfur bond and loss of the amino and chloro substituents [15]. The chloroaniline cation at m/z 127 represents another important fragment, formed through cleavage of the sulfonamide linkage and retention of the amino and chloro substituents on the benzene ring.

Additional fragments include the sulfonamide fragment at m/z 141, which retains the sulfonamide functionality but loses the aromatic substituents, and various smaller aromatic fragments such as the amino fragment at m/z 108.

The presence of chlorine in the molecule introduces characteristic isotope patterns due to the natural abundance of chlorine-35 and chlorine-37 isotopes. Fragments containing chlorine exhibit the characteristic M+2 peaks with an intensity ratio of approximately 3:1, providing confirmatory evidence for the presence of chlorine in the molecular structure.

Table 3: Expected Mass Spectrometric Fragmentation Pattern

| Fragment | Mass (m/z) | Formula | Relative Intensity |

|---|---|---|---|

| Molecular ion [M]⁺ | 250 | C₈H₁₁ClN₂O₃S⁺ | Variable (M⁺ often weak) |

| [M-OH]⁺ | 233 | C₈H₁₀ClN₂O₂S⁺ | Medium |

| [M-CH₂CH₂OH]⁺ | 205 | C₆H₆ClN₂O₂S⁺ | High |

| [M-NHCH₂CH₂OH]⁺ | 188 | C₆H₅ClNO₂S⁺ | Medium-High |

| Benzenesulfonyl cation | 159 | C₆H₄ClSO₂⁺ | Medium |

| Chloroaniline cation | 127 | C₆H₆ClN⁺ | High |

| Sulfonamide fragment | 141 | C₆H₅NO₂S⁺ | Medium |

| Amino fragment | 108 | C₆H₆N⁺ | Low-Medium |

Ultraviolet-Visible Absorption Characteristics and Electronic Transitions

Ultraviolet-visible spectroscopy provides insight into the electronic structure and chromophoric properties of 3-Amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide. The compound exhibits multiple absorption bands corresponding to various electronic transitions within the aromatic system and heteroatom-containing functional groups.

The primary absorption characteristics arise from the substituted benzene ring system, which serves as the main chromophore in the molecule. The benzene ring exhibits characteristic π→π* transitions that are modified by the presence of electron-donating amino groups and electron-withdrawing chloro and sulfonamide substituents [16] [17] [18]. The fundamental benzene π→π* transitions appear in the range of 250-280 nm, corresponding to the primary band of the aromatic system.

The presence of the amino group on the benzene ring significantly affects the electronic transitions. Amino groups are strong electron-donating substituents that extend the conjugation of the aromatic system and cause bathochromic shifts of the absorption bands [16] [18]. The extended conjugation between the amino lone pair electrons and the aromatic π system results in additional absorption bands in the range of 280-320 nm. These transitions correspond to charge transfer from the amino nitrogen to the aromatic ring system.

The chloro substituent also influences the electronic spectrum, although to a lesser extent than the amino group. Chlorine acts as a weak electron-withdrawing group through inductive effects while simultaneously acting as an electron-donating group through resonance effects [16]. The net effect typically results in modest bathochromic shifts of the aromatic absorption bands.

The sulfonamide functionality contributes additional chromophoric character to the molecule. Sulfonamides exhibit characteristic absorption bands in the range of 240-260 nm due to n→π* transitions involving the sulfur and nitrogen lone pair electrons [17] [18]. These transitions are typically of moderate intensity and may overlap with the aromatic π→π* transitions.

The amino group contributes n→π* transitions in the range of 320-380 nm, corresponding to excitation of the nitrogen lone pair electrons to the aromatic π* orbitals [16] [19]. These transitions are typically of lower intensity compared to the π→π* transitions but provide important information about the electronic structure of the amino-aromatic system.

Intramolecular charge transfer transitions may occur in the range of 350-450 nm, particularly in polar solvents that can stabilize charge-separated excited states [19]. These transitions involve charge transfer from electron-donating groups (amino) to electron-accepting groups (sulfonamide, chloro) within the molecule.

The extinction coefficients of these transitions vary significantly depending on their nature. The π→π* transitions typically exhibit high extinction coefficients in the range of 10³-10⁴ M⁻¹cm⁻¹, while n→π* transitions show lower extinction coefficients in the range of 10²-10³ M⁻¹cm⁻¹ [20] [19].

Solvent effects play an important role in the ultraviolet-visible spectrum of this compound. Polar protic solvents can form hydrogen bonds with the amino and hydroxyl groups, affecting both the ground and excited state energies. Polar aprotic solvents may stabilize charge transfer excited states, leading to solvatochromic effects.

Table 4: Expected UV-Vis Absorption Characteristics

| Transition Type | Wavelength Range (nm) | Extinction Coefficient (ε) | Assignment |

|---|---|---|---|

| π→π* (aromatic) | 250-280 | High (10³-10⁴) | Benzene ring transitions |

| π→π* (extended conjugation) | 280-320 | Medium-High (10³) | Chloroaniline chromophore |

| n→π* (amine lone pair) | 320-380 | Low-Medium (10²-10³) | Amino group transitions |

| n→π* (sulfonamide) | 240-260 | Medium (10³) | Sulfonamide chromophore |

| Charge transfer | 350-450 | Variable | Intramolecular CT |

The comprehensive spectroscopic characterization of 3-Amino-4-chloro-N-(2-hydroxyethyl)benzenesulfonamide requires the integration of data from all four analytical techniques. Fourier Transform Infrared spectroscopy provides detailed information about the vibrational modes and functional group identification. Nuclear Magnetic Resonance spectroscopy elucidates the detailed structural connectivity and electronic environment of individual atoms. Mass spectrometry reveals the molecular weight and fragmentation pathways that provide insights into the structural stability and bonding patterns. Ultraviolet-visible spectroscopy characterizes the electronic transitions and chromophoric properties that determine the optical behavior of the compound.